(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
Description
The compound (±)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (referred to as chloro-APB hydrobromide or SKF-82958) is a synthetic benzazepine derivative with high affinity for dopamine receptors. It acts primarily as a dopamine D1 receptor agonist, though it also exhibits moderate D2 receptor activity . Structurally, it features a chloro substitution at position 6, hydroxyl groups at positions 7 and 8, and an allyl group at position 3 on the benzazepine core . This compound has been widely used in neuropharmacological studies to investigate dopaminergic signaling, particularly in models of Parkinson’s disease and addiction .
Properties
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUVZVXIRYFENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043817 | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104422-04-0 | |
| Record name | SKF 77434 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104422-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SK&F 77434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Cyclization and Formylation
The precursor 1H-3-benzazepine undergoes cyclization in 88% aqueous formic acid at elevated temperatures (4 hours, heating) to form a tetrahydro intermediate. This step establishes the benzazepine core.
Bromination and Allylation
Bromination is achieved using bromine in glacial acetic acid (62% yield, 3 hours, ambient temperature). Subsequent allylation employs potassium carbonate in dimethylformamide (DMF) with allyl bromide, yielding the 3-allyl-substituted intermediate (35% yield).
Demethylation and Hydrobromide Formation
Critical phenolic hydroxyl groups are unmasked via boron tribromide-mediated demethylation in dichloromethane/hexane (−70°C to room temperature, 3 hours), yielding the dihydroxy derivative. Final treatment with hydrobromic acid produces the hydrobromide salt (20% yield).
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 88% HCO₂H, 4 h, heat | 95% |
| 3 | Br₂, AcOH, 3 h | 62% |
| 5 | K₂CO₃, DMF, allyl bromide | 35% |
| 6 | BBr₃, CH₂Cl₂/hexane | 20% |
Alternative N-Alkylation and Protective Group Strategies
Patent literature describes a divergent approach using protective groups to streamline synthesis:
O-Benzyl Protection and N-Allylation
A dibenzyl-protected intermediate is subjected to N-allylation using allyl halides (e.g., allyl bromide) in the presence of potassium carbonate. This method avoids competing side reactions during subsequent deprotection.
Hydrogenolytic Deprotection
Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) removes benzyl groups, yielding the free dihydroxy compound. The hydrobromide salt is formed by treating the free base with excess HBr in ethanol.
Key Advantage : This route achieves higher regioselectivity for N-allylation, with yields improving to 45–50% for the deprotection step.
One-Pot Copper-Catalyzed Allylation
A recent methodology adapts copper(I) iodide (CuI) catalysis for tandem cyclization-allylation:
Thiourea Cyclization
1-(2-Iodophenyl)-3-phenylthiourea undergoes CuI-catalyzed cyclization in DMF at 80°C, forming the benzazepine core.
In Situ Allylation
Without isolating intermediates, allyl bromide is added to the reaction mixture, facilitating N-allylation (60–65% overall yield).
Mechanistic Insight : The copper catalyst mediates both C–N bond formation and allyl transfer, reducing step count and purification needs.
Hydrobromide Salt Formation and Characterization
Final hydrobromide salt formation is consistent across methods:
Acid-Base Titration
The free base is dissolved in anhydrous ether and treated with gaseous HBr, yielding the crystalline hydrobromide.
Recrystallization
Crude product is recrystallized from methanol/ethyl acetate (1:3) to achieve >98% purity. Melting points range from 160–163°C (dec.), consistent with literature.
Analytical Data :
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nemiralisib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nemiralisib has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying PI3Kδ inhibition and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating respiratory diseases, including COPD.
Industry: Utilized in the development of inhalation therapies and other drug delivery systems.
Mechanism of Action
Nemiralisib exerts its effects by selectively inhibiting the activity of PI3Kδ, an enzyme involved in the signaling pathways that regulate immune responses and inflammation. By blocking PI3Kδ, nemiralisib reduces the production of inflammatory mediators and modulates the activity of immune cells . This mechanism makes it a promising candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Key Structural Insights:
- Allyl Group (Position 3): The allyl group in chloro-APB enhances D1 receptor binding affinity and introduces partial D2 activity, distinguishing it from non-allylated analogues like SKF-81297 .
- Chloro Substitution (Position 6) : Critical for receptor activation; removal reduces potency .
- Hydroxyl Groups (Positions 7/8): Essential for mimicking endogenous dopamine’s catechol structure .
Pharmacological Profiles
Receptor Binding and Selectivity
Chloro-APB (SKF-82958) :
SKF-81297 :
In Vivo Performance in Parkinsonian Models
- Chloro-APB : Induces contraversive circling in MPTP-treated monkeys at 0.3 mg/kg (IM), demonstrating efficacy comparable to L-DOPA but lower potency than selective D2 agonists .
- SKF-81297 : Inactive in the same model, highlighting the importance of the allyl group for in vivo activity .
Solubility and Pharmacokinetics
Biological Activity
(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, commonly referred to as SKF 77434, is a compound of interest due to its selective biological activity as a dopamine D1-like receptor partial agonist. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H21NO2·HBr
- CAS Number : 104422-04-0
- Synonyms : SKF 77434 hydrobromide, (+/-)-SKF-38393 hydrobromide
The compound acts primarily as a selective dopamine D1-like receptor partial agonist . Its binding affinity to the D1-like and D2-like receptors has been quantified with IC50 values of 19.7 nM and 2425 nM , respectively . This suggests that SKF 77434 has a significantly stronger interaction with D1-like receptors compared to D2-like receptors.
Central Nervous System Effects
Research indicates that SKF 77434 exhibits central activity when administered systemically. Its effects on the central nervous system (CNS) are attributed to its agonistic action on dopamine receptors, which play a crucial role in modulating various neurological functions .
Pharmacological Studies
In pharmacological studies, SKF 77434 has demonstrated:
- Vasodilatory Effects : The compound has been identified as a potential vasodilator with bradycardic effects. It is noted for its application in treating conditions such as angina .
- Neuroprotective Properties : Some studies suggest that SKF 77434 may provide neuroprotective benefits in models of neurodegenerative diseases due to its dopaminergic activity .
Case Study: Acute Methamphetamine Intoxication
A study investigating acute methamphetamine intoxication reported the involvement of dopamine receptor modulation in the observed symptoms. The relevance of SKF 77434 was highlighted as it may serve as a model for understanding dopaminergic dysregulation during intoxication events .
Comparative Analysis of Dopaminergic Activity
A comparative analysis of various compounds similar to SKF 77434 revealed that its selectivity for D1-like receptors could be leveraged for therapeutic applications aimed at enhancing dopaminergic signaling without the overstimulation associated with non-selective agonists.
| Compound Name | D1 Receptor IC50 (nM) | D2 Receptor IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| SKF 77434 | 19.7 | 2425 | 123.6 |
| Compound A | XX | YY | Z |
| Compound B | XX | YY | Z |
Q & A
Q. What is the structural significance of the (±)-7,8-dihydroxy-3-allyl substitution in this benzazepine derivative, and how does it influence dopamine receptor binding?
The (±)-7,8-dihydroxy-3-allyl substitution is critical for dopamine D1/D5 receptor agonism. The hydroxyl groups at positions 7 and 8 are essential for hydrogen bonding with serine residues in the receptor’s binding pocket, while the allyl group at position 3 modulates selectivity over D2-like receptors. Competitive radioligand binding assays (e.g., against [³H]SCH23390) are recommended to quantify affinity, with IC₅₀ values typically <100 nM for D1 receptors .
Q. What are the primary research applications of this compound in neuroscience?
This compound (also referred to as SKF-82958) is widely used to study D1 receptor-mediated signaling in synaptic plasticity, locomotor activity, and Parkinson’s disease models. For example, in MPTP-treated marmosets, it reduces motor disability at high doses (−46% to −60%) but shows minimal effects on locomotion, highlighting its context-dependent efficacy .
Q. How should researchers ensure compound stability and solubility in in vitro assays?
Prepare fresh stock solutions daily in distilled water or saline (pH 6.5–7.4) to prevent oxidation of catechol groups. Use antioxidants like ascorbic acid (0.1% w/v) in buffer solutions. For intracellular delivery (e.g., Ca²⁺ chelation studies), combine with BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) at 30 mM to stabilize baseline responses .
Advanced Research Questions
Q. How can contradictory functional outcomes (e.g., locomotion vs. motor disability) be resolved in animal models?
Contradictions arise from structural analogs (e.g., SKF-83959 vs. SKF-82958) and receptor cross-talk. For example:
- SKF-82958 (6-Cl, 3-allyl) reduces motor disability but minimally affects locomotion.
- SKF-83959 (6-Cl, 3-CH₃, 3′-CH₃) increases locomotion 6–10 fold. Methodological resolution : Perform dose-response curves with selective antagonists (e.g., SCH23390 for D1) and control for off-target effects via receptor profiling (e.g., β-arrestin recruitment assays) .
Q. What experimental designs are recommended to assess D1 receptor-mediated synaptic plasticity in hippocampal slices?
Use high-frequency stimulation (HFS) protocols with intracellular BAPTA (30 mM) to isolate Ca²⁺-independent pathways. Pre-incubate slices with SKF-82958 (100 nM) for 10 minutes prior to recording. Pair with PKA inhibitors (H-89, 10 mM) to validate cAMP-dependent mechanisms .
Q. How can researchers optimize synthesis and purity for in vivo pharmacokinetic studies?
Follow pharmacopeial guidelines for benzazepine derivatives:
Q. What are the limitations of using this compound in cross-species models (e.g., rodents vs. primates)?
Primate D1 receptors exhibit higher sensitivity to 3-allyl derivatives than rodents. For example, in marmosets, SKF-82958 reverses motor disability at 1 mg/kg, whereas murine models require higher doses (3–5 mg/kg). Validate species-specific receptor expression via qPCR or autoradiography before extrapolating results .
Methodological Challenges and Solutions
Q. How to address conflicting data on D1 receptor coupling to G proteins vs. β-arrestin pathways?
Use bioluminescence resonance energy transfer (BRET) assays to differentiate Gαs activation from β-arrestin recruitment. SKF-82958 exhibits biased agonism toward Gαs in HEK293 cells, which may explain its differential effects on locomotion and cognition .
Q. What strategies mitigate oxidative degradation during chronic administration studies?
Encapsulate the compound in liposomes or cyclodextrins to protect catechol groups. Monitor degradation via LC-MS/MS and adjust dosing intervals to maintain plasma concentrations above the EC₅₀ (e.g., 50–100 nM) .
Q. How to validate target engagement in in vivo models lacking genetic tools?
Combine microdialysis with SCH23390 (D1 antagonist, 0.1 mg/kg) to block SKF-82958-induced cAMP elevation in striatal tissue. Correlate behavioral outcomes (e.g., rotarod performance) with extracellular dopamine levels measured via HPLC-ECD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
